molecular formula C8H11BN2O3 B1395717 6-acetamido-4-methylpyridine-3-boronic acid CAS No. 1111637-72-9

6-acetamido-4-methylpyridine-3-boronic acid

Cat. No.: B1395717
CAS No.: 1111637-72-9
M. Wt: 194 g/mol
InChI Key: PKUXQHBKIUCFPL-UHFFFAOYSA-N
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Description

6-Acetamido-4-methylpyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an acetamido group (-NHCOCH₃) at position 6, a methyl group (-CH₃) at position 4, and a boronic acid (-B(OH)₂) moiety at position 2. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners.

Properties

IUPAC Name

(6-acetamido-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4,13-14H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUXQHBKIUCFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701204
Record name (6-Acetamido-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-72-9
Record name (6-Acetamido-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Pathway:

  • Starting Material: 4-picoline-3-boric acid
  • Reagents: Inorganic ammonia compounds (ammoniacal liquor, ammonium salts)
  • Catalysts: Metal oxides (copper oxide, zinc oxide, cobalt oxide, etc.)
  • Solvents: Water, methyl alcohol, acetonitrile, ethanol
  • Conditions: Room temperature, reaction times from 1 to 6 hours

Representative Preparation Methods:

Method Reagents Catalyst Solvent Reaction Time Yield Notes
Method A 4-picoline-3-boric acid + ammoniacal liquor + Cupric oxide Cupric oxide Methyl alcohol 2 hours 95% High yield, mild conditions
Method B 4-picoline-3-boric acid + ammonium sulfate + Cupric oxide Cupric oxide Water, acetonitrile 4 hours 85% Suitable for large-scale synthesis
Method C 4-picoline-3-boric acid + ammonium chloride + Zinc oxide Zinc oxide Ethanol, water 6 hours 84% Cost-effective, environmentally friendly

Research Findings:

  • The reaction of 4-picoline-3-boric acid with inorganic ammonia sources under catalysis yields the boronic acid derivative efficiently.
  • Catalysts like copper oxide significantly enhance the reaction rate and yield.
  • Solvent choice influences solubility and reaction efficiency, with methyl alcohol and water being most effective.

Direct Amide Formation and Functionalization

While less common, some methods involve converting pyridine derivatives into acetamido compounds followed by boronic acid functionalization:

  • Step 1: Synthesis of acetamido-pyridine intermediates via acylation of amino-pyridines.
  • Step 2: Introduction of boronic acid groups through electrophilic substitution or boronate ester formation.

However, these routes are more complex and less favored due to multiple steps and lower overall yields.

Key Research Findings and Data

Reaction Conditions and Yields

Preparation Method Starting Material Catalyst Solvent Reaction Time Yield Reference
Method A 4-picoline-3-boric acid Cupric oxide Methyl alcohol 2 hours 95%
Method B 4-picoline-3-boric acid Cupric oxide Water, acetonitrile 4 hours 85%
Method C 4-picoline-3-boric acid Zinc oxide Ethanol, water 6 hours 84%

Data Table: Preparation Parameters

Parameter Range Preferred Notes
Boronic acid to ammonia molar ratio 1:2 to 1:8 1:5 Optimizes yield
Catalyst amount 0.05 to 0.2 molar ratio 0.1 Enhances efficiency
Solvent volume ratio 1:1.5 to 10 (g/ml) 1:3 Balances solubility and concentration
Reaction temperature Room temperature Yes Mild conditions

Advantages of the Reported Methods

  • Simplicity: Single-step reactions with straightforward purification.
  • High Yield: Typically exceeding 85%, with some protocols reaching 95%.
  • Mild Conditions: Reactions occur at room temperature, reducing energy costs.
  • Industrial Compatibility: Use of readily available raw materials and catalysts.

Additional Considerations

  • The choice of catalyst and solvent significantly impacts the reaction efficiency.
  • The molar ratios of boronic acid to ammonia and catalysts are critical for optimizing yield.
  • Purification via recrystallization from ethyl acetate ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-acetamido-4-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: The Suzuki-Miyaura coupling reaction often employs palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

  • Suzuki-Miyaura Coupling : This compound serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. It allows for the synthesis of complex organic molecules, which are essential in pharmaceuticals and agrochemicals .
  • Substitution Reactions : The boronic acid group can participate in substitution reactions, contributing to the synthesis of biaryl compounds that are valuable intermediates in drug development .

Medicinal Chemistry

Enzyme Inhibition

  • This compound has been explored for its potential as an enzyme inhibitor, which is critical in developing new therapeutic agents. Its ability to bind to enzyme active sites can disrupt biochemical pathways, offering therapeutic benefits for various conditions .

Drug Development

  • This compound is utilized as an intermediate in synthesizing various pharmaceuticals. Its unique functional groups enhance selectivity and efficacy, making it a candidate for drugs targeting specific diseases .

Biological Applications

Anticancer Activity

  • Boronic acids, including this compound, have shown potential anticancer properties. The modulation of biological activity through the incorporation of boron into bioactive molecules has been documented, highlighting its role in enhancing therapeutic effects .

Antibacterial and Antiviral Properties

  • Research indicates that boronic acids can exhibit antibacterial and antiviral activities. The structural modifications provided by compounds like this compound may enhance these properties, making them suitable candidates for further investigation in medicinal applications .

Industrial Applications

Production of Advanced Materials

  • In addition to its use in pharmaceuticals, this compound is also employed in producing advanced materials and fine chemicals. Its versatility as a building block in organic synthesis contributes to the development of new materials with desirable properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Mechanism/Process
Chemical SynthesisUsed as a reagent in Suzuki-Miyaura coupling and substitution reactionsCarbon-carbon bond formation
Medicinal ChemistryExplored for enzyme inhibition and drug developmentActive site binding
Biological ApplicationsPotential anticancer, antibacterial, and antiviral activitiesModulation of biological activity
Industrial ApplicationsUtilized in the production of advanced materials and fine chemicalsOrganic synthesis building blocks

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways relevant to cancer progression. This highlights the compound's potential as a lead structure for drug development targeting cancer .
  • Antiviral Activity Research : Research has shown that boronic acids can disrupt viral replication processes. The incorporation of this compound into antiviral drug candidates could enhance efficacy against certain viral infections .
  • Synthetic Methodology Review : A comprehensive review on boronic acids outlined various synthetic routes for producing compounds like this compound, emphasizing their importance in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-acetamido-4-methylpyridin-3-ylboronic acid involves its interaction with specific enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific enzyme being inhibited.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

Substituent Effects on Reactivity and Stability

The substituents on the pyridine ring significantly impact the electronic and steric profiles of boronic acids. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Key Substituents Key Properties Reference
6-Acetamido-4-methylpyridine-3-boronic acid 3, 4, 6 B(OH)₂, CH₃, AcNH Electron-withdrawing acetamido group may reduce boronic acid reactivity; methyl group introduces steric hindrance.
(6-Bromopyridin-3-yl)boronic acid 3, 6 B(OH)₂, Br Bromine (electron-withdrawing) enhances electrophilicity; used in Suzuki couplings. DFT studies confirm planar geometry.
2-Fluoro-3-Methylpyridine-5-Boronic Acid 2, 3, 5 B(OH)₂, CH₃, F Fluorine (electron-withdrawing) stabilizes the boronic acid; methyl at position 3 causes steric effects. XRD confirms distorted ring geometry.
(2-Aminopyridin-4-yl)boronic acid 2, 4 B(OH)₂, NH₂ Amino group (electron-donating) increases boronic acid reactivity; high similarity score (0.84) suggests structural resemblance to target compound.
Key Observations:
  • Electronic Effects: The acetamido group in the target compound is electron-withdrawing, similar to bromine in (6-Bromopyridin-3-yl)boronic acid. This could reduce the nucleophilicity of the boronic acid compared to amino-substituted analogs.
  • Steric Hindrance : The methyl group at position 4 may hinder catalytic access to the boronic acid moiety, contrasting with 2-Fluoro-3-Methylpyridine-5-Boronic Acid, where the methyl group at position 3 creates a different steric profile.
  • Stability: Halogenated analogs (e.g., bromo, chloro) exhibit enhanced stability under coupling conditions, while amino-substituted boronic acids are more reactive but prone to oxidation.

Spectroscopic and Computational Studies

Spectroscopic data from related compounds provides a framework for understanding the target compound:

Table 2: Spectroscopic and Computational Insights
Compound Name Techniques Used Key Findings Reference
6-Bromo-3-Pyridinyl Boronic Acid NMR, FT-IR, Raman, DFT Boronic acid O-H stretching at ~3400 cm⁻¹; DFT confirms charge delocalization on pyridine ring.
2-Fluoro-3-Methylpyridine-5-Boronic Acid XRD, Raman, DFT Non-planar pyridine ring due to steric clash between methyl and fluorine; B-O bond length ~1.36 Å.

For this compound, similar techniques would likely reveal:

  • NMR : Distinct shifts for the acetamido proton (~2.0 ppm for CH₃, ~8.5 ppm for NH).
  • FT-IR : Peaks for amide C=O (~1650 cm⁻¹) and B-OH (~3200–3400 cm⁻¹).
  • DFT Predictions : Reduced electron density at the boronic acid site due to acetamido withdrawal.

Biological Activity

Overview

6-Acetamido-4-methylpyridine-3-boronic acid (CAS No. 1111637-72-9) is a boronic acid derivative that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor. This compound's unique structural features enable it to interact with various biological targets, making it a valuable candidate for drug development.

The primary mechanism of action for this compound involves its ability to bind to the active sites of specific enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound is particularly noted for its ability to inhibit hydrolytic enzymes, which play critical roles in metabolic processes .

Biological Activities

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Mandelate Racemase : A study demonstrated that this compound effectively inhibits mandelate racemase, showcasing its potential for therapeutic applications in metabolic disorders. The research measured the recovery of enzyme activity post-dialysis and found significant inhibition at varying concentrations .
  • Combination Therapies : Research into combination therapies involving boronic acids has indicated enhanced efficacy against certain cancers when used alongside established treatments like bortezomib. This suggests that this compound could be beneficial in overcoming drug resistance in cancer therapy .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications to the pyridine ring significantly affect biological activity. The presence of the acetamido group enhances enzyme inhibition compared to other derivatives lacking this functional group .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Methylpyridin-3-ylboronic acidLacks acetamido groupWeaker enzyme inhibition compared to 6-acetamido
6-Amino-4-methylpyridin-3-ylboronic acidContains amino groupAltered reactivity; different inhibition profile
6-Acetyl-4-methylpyridin-3-ylboronic acidAcetyl group insteadDifferent biological properties; less potent as inhibitor

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-acetamido-4-methylpyridine-3-boronic acid
Reactant of Route 2
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6-acetamido-4-methylpyridine-3-boronic acid

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